REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([OH:9])=O.[NH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1>C(OCC)(=O)C>[F:20][C:2]([F:1])([F:21])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)=[O:9]
|
Name
|
|
Quantity
|
8.93 g
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Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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NCC1=NC=CC=C1
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
NCC1=NC=CC=C1
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Type
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CUSTOM
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Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for two more hours
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Type
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CUSTOM
|
Details
|
The ethyl acetate was evaporated under reduced pressure
|
Type
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ADDITION
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Details
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containing silica gel
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Type
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ADDITION
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Details
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with a mixture of methylene chloride:hexane (1:1) as eluent
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Type
|
WASH
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Details
|
The column was washed with methylene chloride
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Type
|
CUSTOM
|
Details
|
the combined solutions were evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
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The residue was crystallized from CH2CI2:hexane (1:2)
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Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)NCC2=NC=CC=C2)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 685.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |